Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 3-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atom is replaced by the acetoacetate group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate.
Methyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate: A regioisomer with similar properties but different reactivity.
Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: An ethyl ester analog with comparable chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8FNO3 |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8FNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3 |
InChI Key |
WZFOBFQSHXPPRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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